molecular formula C20H18N4O2 B11340780 2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one

2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one

Cat. No.: B11340780
M. Wt: 346.4 g/mol
InChI Key: QAMXTGPZCSOSKF-UHFFFAOYSA-N
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Description

2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinazolinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of aniline derivatives, aldehydes, and other reagents in the presence of catalysts to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and heterocyclic compounds with analogous structures. Examples include:

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-1-(1-phenylethyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H18N4O2/c1-12(13-7-3-2-4-8-13)24-11-16(25)17(18(24)21)19-22-15-10-6-5-9-14(15)20(26)23-19/h2-10,12,21,25H,11H2,1H3,(H,22,23,26)

InChI Key

QAMXTGPZCSOSKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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